molecular formula C9H10N4O2 B1651375 Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate CAS No. 1260779-51-8

Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Cat. No.: B1651375
CAS No.: 1260779-51-8
M. Wt: 206.20
InChI Key: FIKPYKGUSAZXBI-UHFFFAOYSA-N
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Description

Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound that features a pyrrolopyrazine scaffold. This compound is part of a class of molecules known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate typically involves the construction of the pyrrolopyrazine core followed by functional group modifications. One common synthetic route starts with the reaction of ethyl cyanoacetate with hydrazine hydrate to form a pyrazine derivative, which is then cyclized with an appropriate amine to form the pyrrolopyrazine core.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvent systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of substituted pyrrolopyrazines.

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activities, including antimicrobial and antitumor properties.

  • Medicine: Potential use in the development of new pharmaceuticals targeting various diseases.

  • Industry: Employed in the production of organic materials and bioactive molecules.

Mechanism of Action

The mechanism by which Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is part of a broader class of pyrrolopyrazine derivatives. Similar compounds include:

  • 6-Amino-7-(1H-benzimidazol-2-yl)-5-ethyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile: This compound shares a similar core structure but has additional functional groups that may confer different biological activities.

  • 5H-Pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile: Another related compound with potential biological activities.

These compounds are unique in their structural features and biological activities, making them valuable in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)7-5(10)6-8(13-7)12-4-3-11-6/h3-4H,2,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKPYKGUSAZXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=NC=CN=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857598
Record name Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260779-51-8
Record name Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
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Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
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Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

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